![molecular formula C23H43NS2Sn B14231573 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- CAS No. 429679-42-5](/img/structure/B14231573.png)
1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- is a complex organic compound that features a butanamine backbone with a thioxo group and a tricyclohexylstannyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- typically involves multiple steps, including the formation of the butanamine backbone and the subsequent introduction of the thioxo and tricyclohexylstannyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the butanamine backbone.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanamine, N-methyl-: A simpler analog with a methyl group instead of the thioxo and tricyclohexylstannyl groups.
1-Butanamine: The basic structure without any additional functional groups.
N,N-Dimethyl-1-butanamine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
429679-42-5 |
|---|---|
Fórmula molecular |
C23H43NS2Sn |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
tricyclohexylstannyl N-butylcarbamodithioate |
InChI |
InChI=1S/3C6H11.C5H11NS2.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-6-5(7)8;/h3*1H,2-6H2;2-4H2,1H3,(H2,6,7,8);/q;;;;+1/p-1 |
Clave InChI |
DTWKKBRWCZDVRJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCNC(=S)S[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


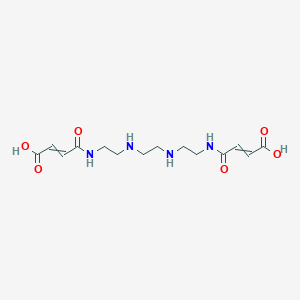
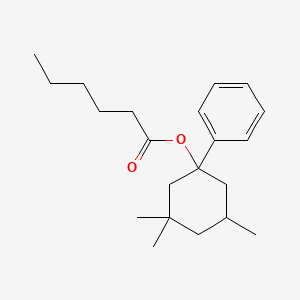
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
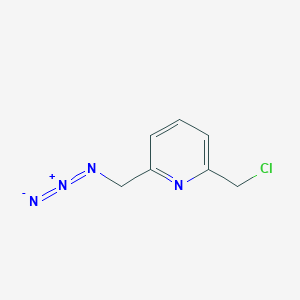
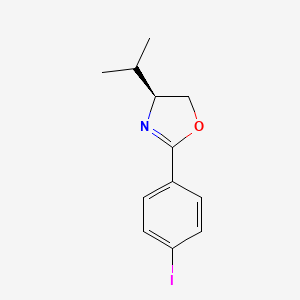
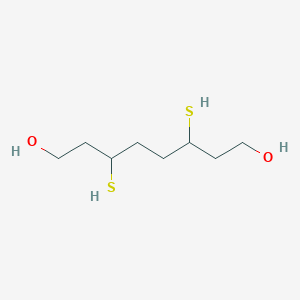
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
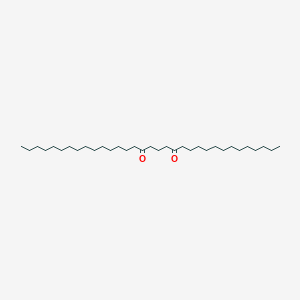
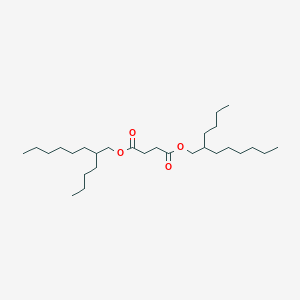
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
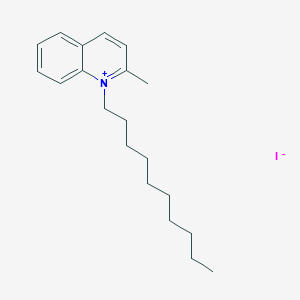
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
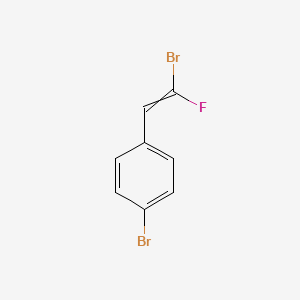
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
